4-(Ethoxycarbonyl)picolinic acid CAS 21908-14-5 properties
4-(Ethoxycarbonyl)picolinic acid CAS 21908-14-5 properties
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)picolinic Acid (CAS 21908-14-5): Properties, Synthesis, and Applications
Introduction
4-(Ethoxycarbonyl)picolinic acid, with CAS Registry Number 21908-14-5, is a specialized heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] Structurally, it is a derivative of pyridine-2-carboxylic acid (picolinic acid) featuring an ethoxycarbonyl group at the 4-position. This arrangement confers a bifunctional nature to the molecule, with two distinct reactive sites: a carboxylic acid and an ester. This duality allows for orthogonal chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures. The picolinic acid scaffold itself is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including enzyme inhibitors and anti-infective agents.[4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway based on established chemical principles, and its potential applications, designed for researchers and development scientists.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section details the known and predicted physicochemical characteristics of 4-(Ethoxycarbonyl)picolinic acid, alongside an expert projection of its spectroscopic signatures.
Core Physicochemical Properties
The primary identification and physical data for 4-(Ethoxycarbonyl)picolinic acid are summarized below. It is important to note that while some data points are experimentally verified and cited by suppliers, others, such as boiling point and pKa, are derived from computational predictions and should be treated as estimates.[3]
| Property | Value | Source(s) |
| CAS Number | 21908-14-5 | [1][2][3][6] |
| IUPAC Name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | [1][2] |
| Synonym(s) | 4-(ethoxycarbonyl)-2-pyridinecarboxylic acid | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1][3][6] |
| Physical Form | Solid | [1][2] |
| Boiling Point | 373.0 ± 27.0 °C (Predicted) | [3] |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.27 ± 0.10 (Predicted) | [3] |
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// Define positions for ring atoms N1 [pos="0,1.2!"]; C1 [pos="-1,-0.6!"]; C2 [pos="-1,0.6!"]; C3 [pos="1,0.6!"]; C4 [pos="1,-0.6!"]; C5 [pos="0,-1.2!"];
// Draw bonds N1 -- C2 [label=""]; C2 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- O1 [style=double]; C6 -- O2; C4 -- C7 [label=""]; C7 -- O3 [style=double]; C7 -- O4; O4 -- C8; C8 -- C9;
// Add aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; p1 [pos="0,0.5!"]; p2 [pos="0.4,-0.2!"]; p3 [pos="-0.4,-0.2!"]; }digraph "synthesis_scheme" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];reactant [label="2,4-Pyridinedicarboxylic Acid"]; reagents [label="Ethanol (1.1 eq)\nH₂SO₄ (cat.)\nReflux", shape=plaintext, fontcolor="#5F6368"]; product [label="4-(Ethoxycarbonyl)picolinic acid"];
reactant -> reagents [arrowhead=none]; reagents -> product; }
Caption: Proposed synthesis of 4-(Ethoxycarbonyl)picolinic acid.
Proposed Synthetic Protocol
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1.0 eq).
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Reagent Addition: Add anhydrous ethanol (1.1 eq) followed by a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
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Causality: Using a slight excess of ethanol ensures the reaction proceeds efficiently, but a large excess is avoided to minimize the formation of the di-ester byproduct. Sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.
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Neutralization & Extraction: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate. The product may precipitate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Causality: Neutralization removes the acid catalyst and deprotonates any remaining carboxylic acids, making the desired mono-ester product more soluble in the organic phase than the unreacted diacid starting material or the picolinic acid byproduct.
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-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-(Ethoxycarbonyl)picolinic acid.
Characterization Workflow
Confirming the successful synthesis and purity of the final product is a critical final step.
Caption: Workflow for purification and characterization.
Reactivity and Applications in Research
The utility of 4-(Ethoxycarbonyl)picolinic acid stems from its bifunctional nature, which opens avenues for diverse applications in several scientific domains.
Chemical Reactivity Profile
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Carboxylic Acid (Position 2): This group is the primary site for reactions like amide bond formation (via activation to an acyl chloride or using standard coupling reagents), reduction to an alcohol, or serving as a bidentate chelating ligand in coordination chemistry. [4][7]* Ethyl Ester (Position 4): This group can be selectively hydrolyzed back to a carboxylic acid under basic or acidic conditions, allowing for further modification. It can also be reduced to a primary alcohol or be the target of nucleophilic attack by organometallic reagents. The ethoxycarbonyl group can also serve as a combined activating and protecting group in certain complex syntheses, such as the N-acyl-Pictet–Spengler reaction. [8]
Role in Drug Discovery and Medicinal Chemistry
The pyridine ring is a cornerstone of modern pharmaceuticals, and picolinic acid derivatives are no exception. [4][5]* Enzyme Inhibition: The picolinic acid scaffold is a key structural motif in numerous enzyme inhibitors. [4][5]The nitrogen atom and the adjacent carboxylate can coordinate with metal ions in enzyme active sites, while the rest of the molecule can be elaborated to achieve specificity and potency. 4-(Ethoxycarbonyl)picolinic acid serves as an excellent starting point for building libraries of potential inhibitors by modifying both the acid and ester functionalities.
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Bioisostere and Scaffold: It can be used to synthesize analogs of known drugs or natural products, where the substituted pyridine ring acts as a bioisostere for other aromatic systems. Its rigid structure provides a well-defined vector for orienting substituents in three-dimensional space to optimize binding with biological targets.
Application in Coordination and Materials Chemistry
Picolinic acid is a classic bidentate (N,O) chelating ligand that forms stable complexes with a wide variety of metal ions. [7][9]* Ligand Synthesis: 4-(Ethoxycarbonyl)picolinic acid can be used to synthesize more complex, functionalized ligands. The ester group can be converted into other functionalities (amides, alcohols, etc.) either before or after complexation, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex. These complexes have potential applications in catalysis, as MRI contrast agents, or in the development of novel materials with specific magnetic or optical properties. [7][10]
Conclusion
4-(Ethoxycarbonyl)picolinic acid (CAS 21908-14-5) is more than just a chemical intermediate; it is a strategically designed building block offering dual reactivity. Its combination of a chelating picolinic acid core and a modifiable ester handle makes it a highly valuable tool for researchers. From constructing complex lead compounds in medicinal chemistry to designing bespoke ligands for catalysis and materials science, its potential is vast. A solid grasp of its physicochemical properties, safety requirements, and synthetic logic is essential for unlocking its full potential in the laboratory.
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Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023-02-24). [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
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